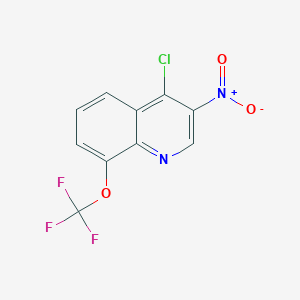

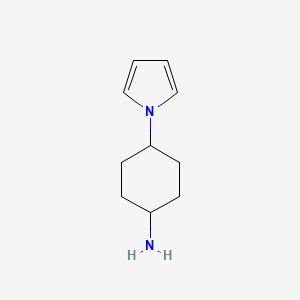

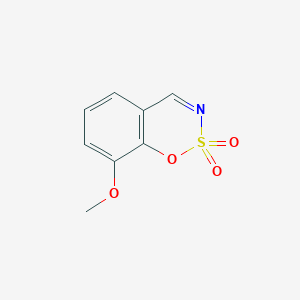

![molecular formula C15H21N3O4S2 B2483416 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865160-46-9](/img/structure/B2483416.png)

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to "(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" often involves complex routes that may include cyclization, substitution, and functional group transformations. For instance, the creation of related thiazole and benzamide derivatives has been achieved through various synthetic strategies, highlighting the importance of precise reaction conditions and the use of specific reagents to achieve the desired molecular architecture (Yao-wu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" has been elucidated using techniques such as X-ray crystallography, which provides detailed information on the molecular conformation, crystal packing, and intermolecular interactions. These analyses reveal the importance of non-covalent interactions in determining the stability and properties of the compound. For example, studies have shown how hydrogen bonding and π-π interactions play critical roles in the molecular assembly and stability of related compounds (Chakraborty et al., 2007).

Chemical Reactions and Properties

The reactivity of "(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" and related molecules can be influenced by their functional groups, leading to various chemical transformations. Studies have explored the reactions of similar compounds, such as selective oxidations, reductions, and functional group interconversions, which are pivotal in modifying the chemical structure for desired properties or biological activities (Ohkata et al., 1985).

科学的研究の応用

Sulfonamides in Drug Discovery

Sulfonamides are a key class of synthetic molecules with a wide array of pharmacological activities. They have been incorporated into various drugs used clinically, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, showcasing their versatility and importance in therapeutic applications (Carta, Scozzafava, & Supuran, 2012). The sulfonamide moiety is central to the pharmacological profile of these compounds, contributing to their effectiveness across a range of conditions, from glaucoma and tumors to microbial infections.

Antitumor and Antiglaucoma Applications

Sulfonamides have shown significant antitumor activity, with novel drugs like apricoxib and pazopanib, which also incorporate this group, being developed for cancer treatment. Their mechanism often involves targeting specific enzymes or pathways critical for cancer cell survival and proliferation (Carta et al., 2012). Additionally, sulfonamide CAIs have been explored for their potential as selective antiglaucoma drugs, with research focusing on developing molecules that specifically target CA II for reducing intraocular pressure, as well as agents that can serve both as therapeutic and diagnostic tools for tumor-associated isoforms CA IX/XII (Carta et al., 2012).

Environmental Implications and Removal Techniques

Beyond therapeutic applications, sulfonamides like sulfamethoxazole, a persistent organic pollutant, have been the subject of environmental studies. Research has focused on their occurrence, fate, and removal from the environment, given their presence in water bodies due to pharmaceutical industry emissions and their transformation into various metabolites. Cleaner techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes have been investigated for their removal, highlighting the environmental aspect of sulfonamide research and the need for sustainable management strategies (Prasannamedha & Kumar, 2020).

作用機序

特性

IUPAC Name |

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S2/c1-15(2,3)13(19)17-14-18(7-8-22-4)11-6-5-10(24(16,20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3,(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEFMEWBYKUNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

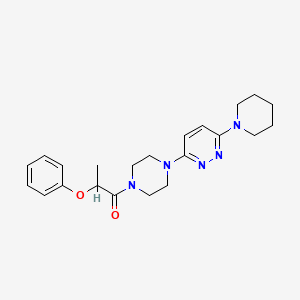

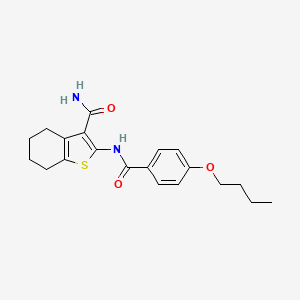

![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)

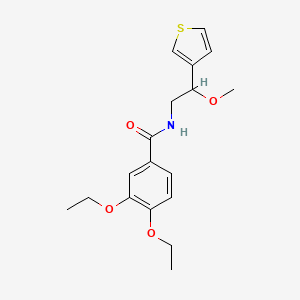

![N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2483345.png)

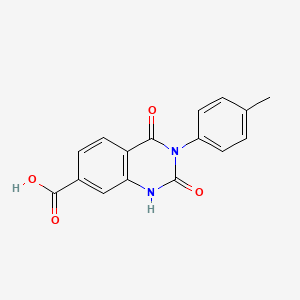

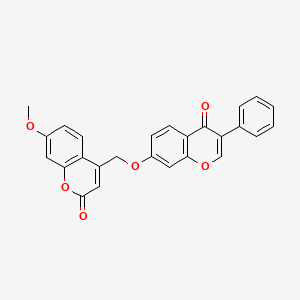

![Methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2483348.png)

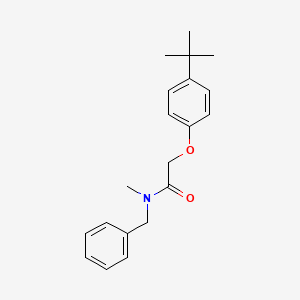

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)